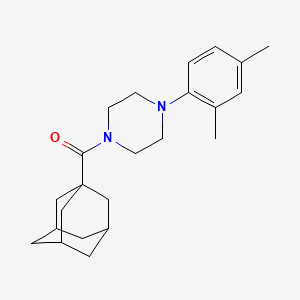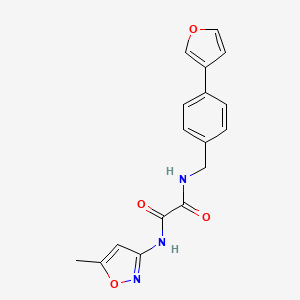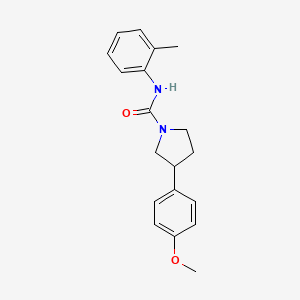
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine, also known as ACR16, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of piperazine derivatives and is a selective antagonist of the 5-HT2A receptor.
Mechanism of Action
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The 5-HT2A receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. This compound binds to the 5-HT2A receptor and blocks its activation, which leads to the modulation of the neurotransmitter systems and the improvement of the symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and cognition. This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has been found to improve the cognitive function, memory, and attention in animal models and human subjects.
Advantages and Limitations for Lab Experiments
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has several advantages for lab experiments. It is a selective antagonist of the 5-HT2A receptor, which makes it a useful tool for the study of the role of this receptor in various physiological and behavioral processes. This compound has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, the limitations of this compound include its high cost and limited availability, which can restrict its use in large-scale experiments.
Future Directions
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has shown promising results in preclinical and clinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. These include the study of the long-term effects of this compound on the brain and the investigation of its efficacy in the treatment of other neurological and psychiatric disorders. The development of new analogs of this compound with improved pharmacological properties can also be explored to enhance its therapeutic potential. Additionally, the study of the mechanism of action of this compound can provide insights into the role of the 5-HT2A receptor in various physiological and behavioral processes.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine. This compound is a selective antagonist of the 5-HT2A receptor and has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but its limitations include its high cost and limited availability. Several future directions can be explored to further investigate its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which is then cyclized to form this compound. The yield of the synthesis method is reported to be around 70-80%.
Scientific Research Applications
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of schizophrenia, depression, anxiety, and cognitive impairment. This compound has also been shown to have neuroprotective properties and can prevent the damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
1-adamantyl-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-16-3-4-21(17(2)9-16)24-5-7-25(8-6-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWWBRULXIHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)
![N-(3,4-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetamide](/img/structure/B2897473.png)

![4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897476.png)

![N-(2,5-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2897478.png)

![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)
![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2897490.png)
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)